![molecular formula C11H12N2O B066849 [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol CAS No. 160388-55-6](/img/structure/B66849.png)

[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol

Overview

Description

Synthesis Analysis

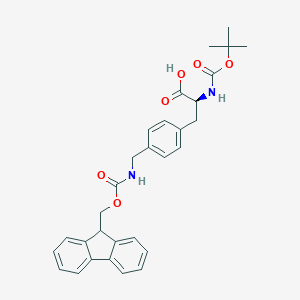

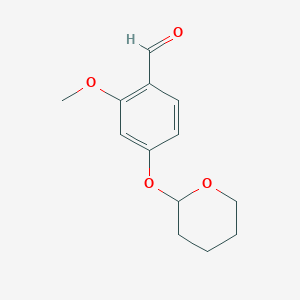

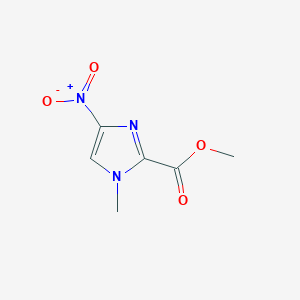

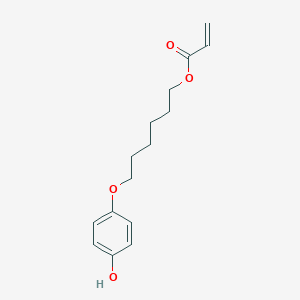

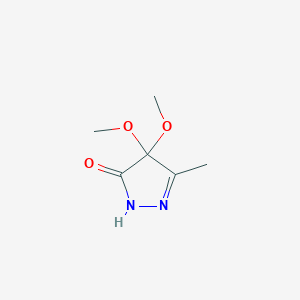

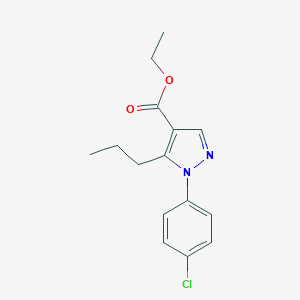

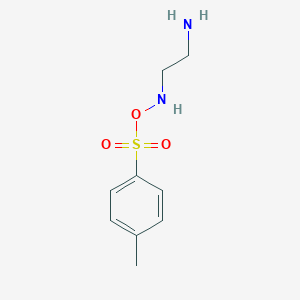

The synthesis of pyrazole derivatives, similar to [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol, often involves multi-step reactions that can include condensation, esterification, and reactions with specific reagents under controlled conditions to obtain the desired product. For example, novel pyrazole derivatives have been synthesized via reactions that provide insights into the complexity and specificity required in the synthesis process (Halim & Ibrahim, 2022).

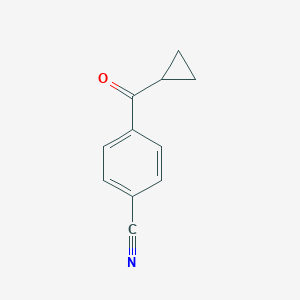

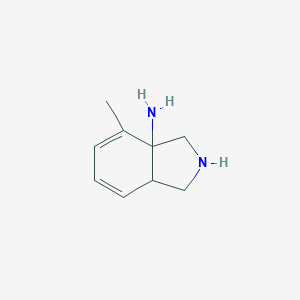

Molecular Structure Analysis

The molecular structure and spectroscopic data of pyrazole derivatives can be determined using techniques like X-ray diffraction, NMR, and IR spectra. Studies such as the one by Cao et al. (2010) on the crystal structure of pyrazole derivatives provide valuable information on the geometrical arrangement and the electronic environment of the molecules, essential for understanding their chemical behavior and reactivity (Cao, Dong, Shen, & Dong, 2010).

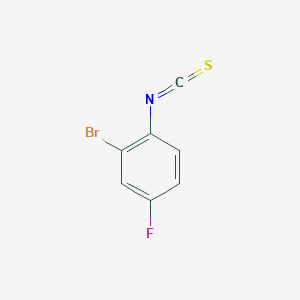

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitution and condensation reactions, which are critical for their functionalization and application in different areas. The structural flexibility and reactivity of these compounds are attributed to their distinctive molecular framework, enabling a wide range of chemical transformations (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Physical Properties Analysis

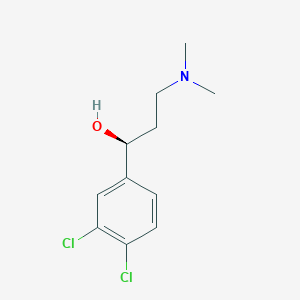

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for understanding its behavior under different conditions. Studies involving the characterization of these compounds provide insights into their physical attributes (Zheng, Liu, Liu, Zhao, & Miao, 2010).

Chemical Properties Analysis

The chemical properties of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol and similar compounds, including their acidity, basicity, reactivity towards various reagents, and stability, are essential for their application in chemical synthesis and other areas. These properties are often studied using spectroscopic and computational methods to provide a comprehensive understanding of the compound's behavior in chemical reactions (Sivakumar et al., 2021).

Scientific Research Applications

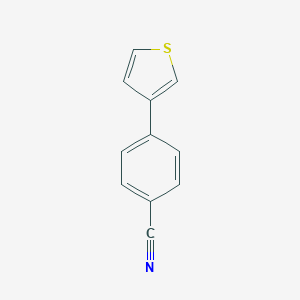

Antimicrobial Activity

A study synthesized derivatives of 1H-pyrazole and found them to exhibit significant antimicrobial activity. Compounds with methoxy groups showed particularly high effectiveness (Kumar, Kumar, Kumar, & Kumar, 2012) .

Crystal Structure Analysis

Research on crystal structures of 1H-pyrazole derivatives has been conducted, with findings contributing to understanding the molecular configurations and potential applications in material science (Liu, Ji, Jia, Liu, & Yu, 2005) .

Synthesis and Characterization

Studies have focused on synthesizing and characterizing 1H-pyrazole derivatives, exploring their physical properties and stability, which are important for pharmaceutical and agrochemical industries (Vyas, Akbari, Tala, Joshi, & Joshi, 2012) .

Pyrazole Ring Transformations

Research has explored the transformation of pyrazole derivatives under specific conditions, contributing to the understanding of chemical reactions and molecular rearrangements (Heinisch & Waglechner, 1984) Heinisch & Waglechner, 1984.

Antifungal and Antibacterial Screening

Compounds derived from 1H-pyrazole have been synthesized and tested for antifungal and antibacterial properties, showing considerable activity against certain strains (Goel, Drabu, Afzal, & Bawa, 2014) .

Sonication in Synthesis

The use of sonication conditions to synthesize 1H-pyrazole derivatives has been studied, offering advantages in synthesis efficiency and yield (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013) .

Mechanism of Action

Target of Action

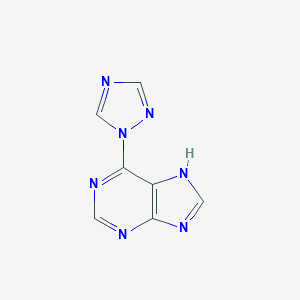

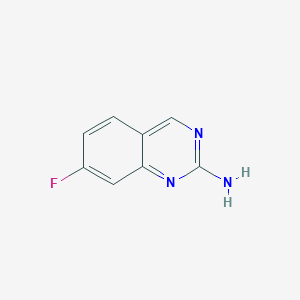

The primary targets of [4-(1H-pyrazol-1-ylmethyl)phenyl]methanol are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by fitting into the LmPTR1 pocket (active site) of Leishmania aethiopica . This interaction is characterized by a lower binding free energy, which justifies the potent in vitro antipromastigote activity of the compound .

Biochemical Pathways

The compound’s interaction with the lmptr1 pocket suggests it may interfere with the metabolic processes of the leishmania aethiopica .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound elicits better inhibition effects against Plasmodium berghei .

properties

IUPAC Name |

[4-(pyrazol-1-ylmethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-9-11-4-2-10(3-5-11)8-13-7-1-6-12-13/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLULGOPZPFWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586307 | |

| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(1H-pyrazol-1-ylmethyl)phenyl]methanol | |

CAS RN |

160388-55-6 | |

| Record name | 4-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160388-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol and InhA?

A1: The study focuses on the interaction of (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol with a mutated form of the enzyme InhA (T2A mutant). InhA is a key enzyme involved in the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall []. Disrupting mycolic acid synthesis is a validated strategy for developing antituberculosis drugs. Therefore, understanding how compounds like (4-((1H-pyrazol-1-yl)methyl)phenyl)methanol interact with InhA can provide valuable insights for developing new tuberculosis treatments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.